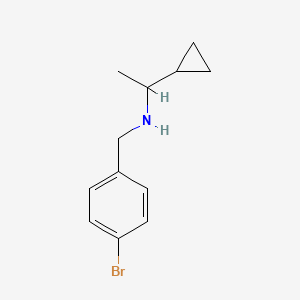

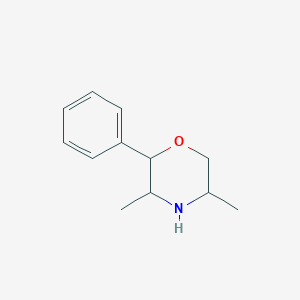

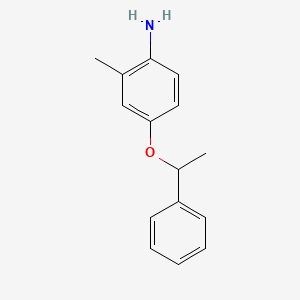

N-(4-bromobenzyl)-1-cyclopropylethanamine

Descripción general

Descripción

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include substitution reactions, addition reactions, elimination reactions, and more .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include chemical properties like reactivity, acidity or basicity, and stability .Aplicaciones Científicas De Investigación

Enzyme Inhibition

A study explored the synthesis and inhibitory effects of dimethoxybromophenol derivatives, incorporating cyclopropane moieties, on carbonic anhydrase isoenzymes I, II, IX, and XII. These compounds exhibited excellent inhibitory effects in the low nanomolar range, suggesting potential applications in designing inhibitors for these enzymes (Boztaş et al., 2015).

Chemical Analysis

Research on substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, a category of novel psychoactive substances, was conducted using GC–MS and GC–IR analysis. This study highlighted the structural features of these compounds and their analytical profiles, which could aid in forensic investigations and the identification of novel psychoactive substances (Abiedalla et al., 2021).

Bioconjugate Chemistry

The synthesis of bifunctional tetraaza macrocycles was described, showcasing the conversion of 4-nitrobenzyl-substituted macrocyclic tetraamines into poly(amino carboxylate) chelating agents. This work contributes to the development of new materials for medical applications, such as drug delivery systems (McMurry et al., 1992).

Polymer and Materials Science

An article focused on the opportunities in polymer and materials science offered by o-nitrobenzyl alcohol derivatives, specifically highlighting their use in the development of photodegradable hydrogels and photocleavable bioconjugates. This research underscores the utility of these compounds in creating responsive materials with potential applications in various technological fields (Zhao et al., 2012).

Anticancer Research

A novel bromophenol derivative, demonstrating significant anticancer activities on human lung cancer cell lines, was synthesized. The study revealed the compound's potential in blocking cell proliferation and inducing apoptosis through mechanisms involving ROS generation and the modulation of the PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds such as s-(4-bromobenzyl)cysteine have been shown to interact with glutathione s-transferase p in humans .

Mode of Action

Compounds with similar structures have been shown to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target proteins, altering their function.

Pharmacokinetics

Similar compounds have been shown to have varying degrees of absorption, distribution, metabolism, and excretion, which can significantly impact their bioavailability .

Result of Action

Based on its potential interaction with glutathione s-transferase p, it could potentially influence detoxification processes within cells .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYCYVPOKMSRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)

![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)

![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)

![[4-Bromo-2-(morpholin-4-yl)phenyl]methanol](/img/structure/B1517765.png)

![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)